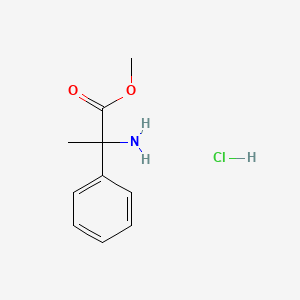

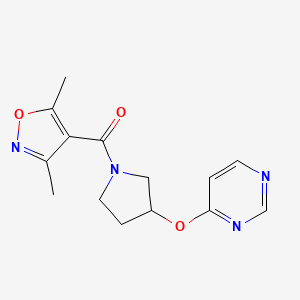

![molecular formula C17H21N3O4S B2530378 N-甲基-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]磺酰乙酰胺 CAS No. 878058-02-7](/img/structure/B2530378.png)

N-甲基-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]磺酰乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide

The compound N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer or antiallergic agent. The structure suggests it is a sulfonamide derivative, which is a common feature in many therapeutic drugs. Sulfonamides are known for their wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The indole moiety present in the compound is also a prevalent feature in many drugs, contributing to a variety of pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides involves the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate, followed by a series of reactions including hydrolysis, amination, and reduction to yield the target compounds . Similarly, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis . These methods could potentially be adapted for the synthesis of N

科学研究应用

合成和化学反应性:N-甲基-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]磺酰乙酰胺参与复杂分子结构的合成。例如,它参与亲芳香串联螺环化反应,生成具有良好官能团耐受性和操作简便性的磺酰化螺[吲哚-3,3'-吡咯烷] (董等人,2020)。类似地,它在羟基的磺酰胺化反应中具有效用,高效生成磺酸盐 (岡田等人,2000)。

化学结构和分子结构:该化合物还在理解和发展分子结构方面发挥着关键作用。例如,已经报道了某些分子(如 N-1-甲基阿那巴碱和尼古丁)的硫代类似物的合成和结构分析,其中 N-甲基-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]磺酰乙酰胺有助于这些结构的形成 (Wojciechowska-Nowak 等人,2011)。此外,涉及该化合物的晶体学研究提供了对吲哚/吲哚啉单元和平咯烷环的平面性和构象的见解,有助于我们理解分子相互作用 (Inglebert 等人,2013)。

催化和反应机理:该化合物在催化和反应机理中也很重要。例如,它参与了异硫脲催化的吡咯和吲哚官能化的四取代吡啶的合成,该过程通过迈克尔加成-内酰胺化,然后消除和 O-酰化进行 (张等人,2020)。此外,它是杂芳脱羧克莱森重排反应的一部分,其中源自它的底物经历轻松的脱羧克莱森重排 (Craig 等人,2005)。

作用机制

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-18-16(21)12-25(23,24)15-10-20(14-7-3-2-6-13(14)15)11-17(22)19-8-4-5-9-19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQHNYRCZPLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

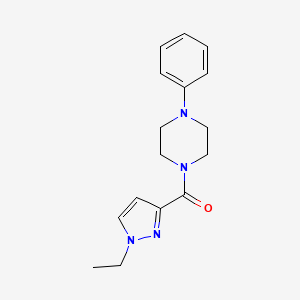

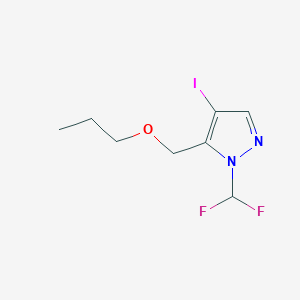

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

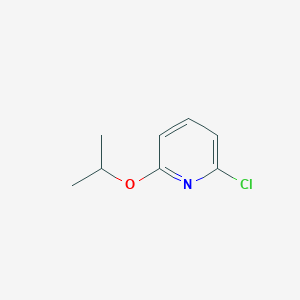

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)

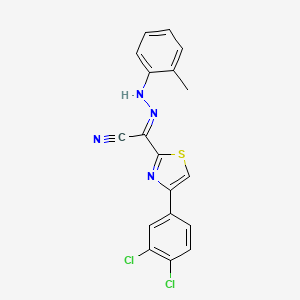

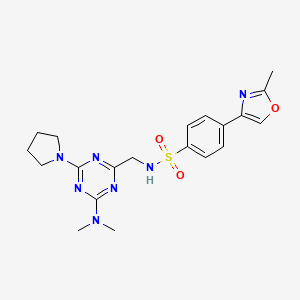

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)